molecular formula C21H19FN2O3 B4439978 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone

1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone

Cat. No.: B4439978
M. Wt: 366.4 g/mol
InChI Key: PTCJKIRNKUDJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone, also known as ABT-639, is a potent and selective inhibitor of the T-type calcium channel. This compound has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension.

Mechanism of Action

1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is a potent and selective inhibitor of the T-type calcium channel. T-type calcium channels are involved in the regulation of neuronal excitability and are implicated in the pathophysiology of various diseases, including epilepsy, neuropathic pain, and hypertension. This compound blocks the T-type calcium channel, reducing neuronal excitability and reducing the symptoms of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. This compound reduces the frequency and severity of seizures in animal models of epilepsy. This compound also reduces pain behavior in animal models of neuropathic pain. In addition, this compound reduces blood pressure in animal models of hypertension. These effects are consistent with the mechanism of action of this compound, which blocks the T-type calcium channel and reduces neuronal excitability.

Advantages and Limitations for Lab Experiments

1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has several advantages for use in lab experiments. This compound is a potent and selective inhibitor of the T-type calcium channel, which makes it a valuable tool for studying the role of T-type calcium channels in various diseases. This compound has also been optimized for high yields and purity, which makes it easy to obtain and use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor, which means that it may not be effective in all animal models or in all disease states. In addition, this compound may have off-target effects that could confound the results of lab experiments.

Future Directions

There are several future directions for the study of 1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone. One direction is to further explore the therapeutic potential of this compound in various diseases, including epilepsy, neuropathic pain, and hypertension. Another direction is to study the molecular mechanisms underlying the effects of this compound on T-type calcium channels and neuronal excitability. Additionally, the development of more potent and selective T-type calcium channel inhibitors could lead to the discovery of new therapeutic targets for the treatment of various diseases.

Scientific Research Applications

1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been extensively studied for its potential therapeutic applications in various diseases. In animal models, this compound has shown promising results in the treatment of epilepsy, neuropathic pain, and hypertension. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. In addition, this compound has been shown to reduce pain behavior in animal models of neuropathic pain. This compound has also been shown to reduce blood pressure in animal models of hypertension.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-18-7-3-1-5-15(18)13-24-14-17(16-6-2-4-8-19(16)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCJKIRNKUDJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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